molecular formula C8H8S B14718109 4H-Cyclopenta[b]thiophene, 5-methyl- CAS No. 14746-32-8

4H-Cyclopenta[b]thiophene, 5-methyl-

Cat. No.: B14718109
CAS No.: 14746-32-8
M. Wt: 136.22 g/mol
InChI Key: FYIUAKUVXISASG-UHFFFAOYSA-N
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Description

4H-Cyclopenta[b]thiophene, 5-methyl- is a heterocyclic compound that features a five-membered ring containing sulfur. This compound is part of the thiophene family, which is known for its aromatic properties and significant role in various chemical and industrial applications. Thiophene derivatives, including 4H-Cyclopenta[b]thiophene, 5-methyl-, are utilized in the development of organic semiconductors, pharmaceuticals, and other advanced materials .

Chemical Reactions Analysis

4H-Cyclopenta[b]thiophene, 5-methyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives using reducing agents like lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups onto the thiophene ring.

Mechanism of Action

The mechanism of action of 4H-Cyclopenta[b]thiophene, 5-methyl- involves its interaction with various molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, which are crucial for its binding to biological targets . Additionally, its electron-donating properties make it a valuable component in organic electronic devices, where it facilitates charge transport .

Comparison with Similar Compounds

4H-Cyclopenta[b]thiophene, 5-methyl- can be compared with other thiophene derivatives such as:

The uniqueness of 4H-Cyclopenta[b]thiophene, 5-methyl- lies in its specific structural features and reactivity, which make it a versatile compound for various applications in chemistry, biology, medicine, and industry.

Properties

CAS No.

14746-32-8

Molecular Formula

C8H8S

Molecular Weight

136.22 g/mol

IUPAC Name

5-methyl-4H-cyclopenta[b]thiophene

InChI

InChI=1S/C8H8S/c1-6-4-7-2-3-9-8(7)5-6/h2-3,5H,4H2,1H3

InChI Key

FYIUAKUVXISASG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C1)C=CS2

Origin of Product

United States

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